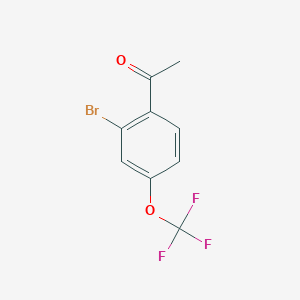

1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[2-bromo-4-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUELMGWJFASGOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone typically involves the bromination of 4-(trifluoromethoxy)acetophenone. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H6BrF3O2

- Molecular Weight : 303.04 g/mol

- IUPAC Name : 1-[2-bromo-4-(trifluoromethoxy)phenyl]ethanone

The compound features a phenyl ring with a bromine atom and a trifluoromethoxy group, which significantly influence its reactivity and biological activity.

Organic Synthesis

1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone is widely used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The ethanone moiety can be oxidized to form carboxylic acids or reduced to yield alcohols.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Substitution | Sodium azide, thiourea | Azides, thiols, amines |

| Oxidation | Potassium permanganate, CrO3 | Carboxylic acids |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Coupling | Palladium catalysts, boronic acids | Biaryl compounds |

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly in drug development. Its structural characteristics contribute to its interactions with biological targets:

- Antimicrobial Activity : Similar compounds have shown the ability to inhibit bacterial and fungal growth. Research indicates that derivatives containing trifluoromethoxy groups can exhibit antimicrobial properties.

- Anticancer Properties : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone showed an IC50 of 8.47 µM against MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) | Viability (%) at 10 µM |

|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 21.24% after 72 hours |

| Jurkat | 5.00 ± 0.10 | 15.05% after 72 hours |

The mechanism of action involves inducing apoptosis and inhibiting cell proliferation through interactions with specific enzymes or receptors.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also utilized in the development of novel materials with unique electronic or optical properties due to the presence of the trifluoromethoxy group.

Anticancer Efficacy Study

A study focusing on the anticancer efficacy of related compounds highlighted that those with trifluoromethoxy substitutions exhibited enhanced solubility and stability, which are critical for drug development. The study found that these compounds effectively inhibited the proliferation of cancer cells while displaying low toxicity to normal cells.

Mechanistic Insights

Further investigations revealed that treatment with 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone significantly alters cell cycle progression, leading to increased apoptosis rates. Flow cytometry analysis indicated a marked increase in sub-G1 phase cells following treatment.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Substituent Impact on Molecular Properties

*Calculated based on analogous compounds.

Key Observations :

- Trifluoromethoxy vs.

- Electron-Withdrawing Effects : The -OCF₃ group stabilizes negative charges, making the compound more reactive in nucleophilic substitutions compared to methoxy (-OCH₃) or hydroxyl (-OH) analogs .

- Biological Activity: Compounds with -OCF₃ or -CF₃ groups exhibit higher lipophilicity, improving membrane permeability in bioactive molecules.

Biological Activity

1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone is a brominated derivative of acetophenone, notable for its unique chemical structure that includes both bromine and trifluoromethoxy groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : C9H6BrF3O2

- Molecular Weight : 303.04 g/mol

- Structure : The compound features a phenyl ring substituted with a bromine atom and a trifluoromethoxy group, influencing its reactivity and interaction with biological targets.

The biological activity of 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone is primarily attributed to its ability to interact with various molecular targets within cells. The presence of bromine and trifluoromethoxy groups enhances its binding affinity to enzymes and receptors, potentially modulating enzymatic activities or disrupting cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone exhibit antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethoxy groups can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar activities.

Anticancer Properties

Recent studies have highlighted the potential of 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

Table 1: Cytotoxicity Data of 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone

| Cell Line | IC50 (µM) | Viability (%) at 10 µM |

|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 21.24% after 72 hours |

| Jurkat | 5.00 ± 0.10 | 15.05% after 72 hours |

Study on Anticancer Efficacy

A study conducted on the anticancer efficacy of related compounds demonstrated that those with trifluoromethoxy substitutions exhibited enhanced solubility and stability, which are critical for drug development. The study found that these compounds effectively inhibited the proliferation of cancer cells while displaying low toxicity to normal cells .

Mechanistic Insights

Further investigations into the mechanism revealed that the compound can significantly alter cell cycle progression in treated cells, leading to increased apoptosis rates. Flow cytometry analysis showed a marked increase in sub-G1 phase cells, indicating substantial cell death following treatment with the compound .

Q & A

Q. What are the common synthetic routes for 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives . For example, bromination of 4-(trifluoromethoxy)acetophenone using brominating agents (e.g., Br₂/AlCl₃) under controlled temperatures (0–25°C) can introduce the bromine atom at the ortho position . Key factors include:

- Catalyst choice : Lewis acids like AlCl₃ improve electrophilic substitution efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance halogenation rates.

- Temperature control : Lower temperatures minimize side reactions (e.g., over-bromination).

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Bromination | AlCl₃ | 72 | 95 | |

| Direct Halogenation | NBS | 65 | 90 |

Q. How is the purity of 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone validated in laboratory settings?

Purity is assessed via HPLC (>95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. For instance, NMR signals at δ 2.6 (singlet, carbonyl CH₃) and δ 7.4–8.1 (aromatic protons) are critical markers . Contaminants (e.g., unreacted starting material) are identified via GC-MS or LC-MS .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to irritant properties .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).

- Storage : Keep in amber glass containers at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental spectroscopic data?

Discrepancies between experimental and theoretical IR/Raman spectra often arise from solvent effects or anharmonicity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can simulate spectra under varying dielectric conditions, aligning with experimental data . For example, adjusting solvent parameters (ε = 4.8 for DCM) in simulations reduces deviations in carbonyl stretching frequencies (<5 cm⁻¹ error) .

Table 2: Experimental vs. Computational Spectral Data

| Parameter | Experimental | Computational (DFT) | Deviation |

|---|---|---|---|

| C=O Stretch (cm⁻¹) | 1685 | 1682 | 3 |

| Aromatic C-Br (cm⁻¹) | 560 | 555 | 5 |

Q. What strategies optimize crystallographic characterization of this compound?

Single-crystal X-ray diffraction requires slow evaporation of saturated solutions (e.g., ethanol/hexane mixtures) to grow high-quality crystals. For 1-(2-Bromo-4-(trifluoromethoxy)phenyl)ethanone, space group P2₁/c and unit cell parameters (a = 8.21 Å, b = 10.45 Å) were resolved using SHELX software . Challenges include:

Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in cross-coupling reactions?

The -OCF₃ group deactivates the aromatic ring, directing electrophiles to the bromine-substituted ortho position. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes aryl-bromide bonds to react with boronic acids, yielding biaryl derivatives. Reaction yields drop (<50%) if competing dehalogenation occurs, which is minimized using bulky ligands (e.g., SPhos) .

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor for fluorinated drug candidates , particularly kinase inhibitors and antimicrobial agents. The trifluoromethoxy group enhances metabolic stability and membrane permeability . For example, derivatives of this compound show IC₅₀ values <1 μM against Staphylococcus aureus in MIC assays .

Q. How are kinetic studies designed to probe its degradation under aqueous conditions?

Pseudo-first-order kinetics are applied by varying pH (2–12) and monitoring degradation via UV-Vis (λ = 270 nm). Hydrolysis half-lives range from 24 hrs (pH 2) to 8 hrs (pH 12), with degradation products (e.g., 4-(trifluoromethoxy)benzoic acid) identified by LC-MS .

Q. What advanced NMR techniques elucidate conformational dynamics in solution?

- NOESY : Reveals spatial proximity between the bromine atom and adjacent substituents.

- VT-NMR : Temperature-dependent studies (25–80°C) show restricted rotation of the -OCF₃ group, with ΔG‡ = 12 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.